molecular formula C8H11N3O2 B6284402 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 2091696-96-5

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B6284402
CAS No.: 2091696-96-5
M. Wt: 181.19 g/mol
InChI Key: JJHZXHPLOPQXJO-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a fully saturated tetrahydropyrimidine ring and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHZXHPLOPQXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCNC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091696-96-5
Record name methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Preparation Methods

One-Step Cyclocondensation Protocol

The most widely adopted method involves the reaction of 5-aminopyrazoles 1a–f with β-ketoesters 2a–d under acidic conditions. For example, heating 5-amino-3-phenylpyrazole with methyl acetoacetate in acetic acid containing sulfuric acid at 80°C for 12 hours yields the target compound in 87–90% purity.

Mechanistic Pathway :

  • Nucleophilic Attack : The amine group of 5-aminopyrazole attacks the carbonyl carbon of the β-ketoester, forming an enamine intermediate.

  • Cyclization : Intramolecular dehydration generates the pyrimidine ring.

  • Aromatization : Acid-catalyzed dehydrogenation completes the conjugated system.

Optimization Data :

ConditionYield (%)Purity (%)
H₂SO₄ (5 mol%), AcOH, 80°C8995
HCl (5 mol%), EtOH, reflux7288
p-TSA (5 mol%), DMF, 100°C6582

Multicomponent Reactions Using N-Amino-2-Iminopyridines

Oxygen-Dependent Cyclization

A novel approach employs N-amino-2-iminopyridines 3a–f and β-diketones 4a–d in ethanol under an oxygen atmosphere. For instance, reacting N-amino-2-iminopyridine with ethyl acetoacetate in the presence of acetic acid (6 equiv) at 130°C for 18 hours achieves 94% yield.

Critical Parameters :

  • Oxygen Atmosphere : Essential for oxidative dehydrogenation; reactions under argon yield <10%.

  • Acid Additives : Acetic acid (6 equiv) maximizes yield by stabilizing intermediates (Table 1).

Table 1 : Effect of Acid Equivalents on Reaction Efficiency

Acid (Equiv)AtmosphereYield (%)
HOAc (2)Air34
HOAc (6)O₂94
p-TSA (2)O₂41

Post-Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine Cores

Esterification of Pyrazolo[1,5-a]Pyrimidine-2-Carboxylic Acid

An alternative route involves synthesizing the carboxylic acid derivative followed by methyl esterification:

  • Hydrolysis : Treat pyrazolo[1,5-a]pyrimidine-2-carbonitrile with aqueous HCl to yield the carboxylic acid (85% yield).

  • Esterification : React with methanol in the presence of thionyl chloride (SOCl₂) at 0–5°C, achieving 92% conversion.

Advantages :

  • Avoids harsh cyclization conditions.

  • Permits late-stage diversification of the ester group.

Characterization and Quality Control

Spectroscopic Confirmation

  • X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrimidine core with a dihedral angle of 2.8° between the pyrazole and pyrimidine rings.

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 181.0951 (calculated: 181.0954).

Table 2 : Comparative Analytical Data

TechniqueKey SignalsReference
¹³C NMR (DMSO-d6)δ 155.9 (C=O), 151.0 (C5), 13.1 (CH₃)
IR (KBr)1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation87–9488–95HighModerate
Multicomponent Reaction9498ModerateHigh
Post-Functionalization85–9290–95LowLow

The multicomponent reaction offers superior yield and purity but requires stringent oxygen control. Cyclocondensation remains preferred for industrial-scale synthesis due to reagent availability and operational simplicity .

Chemical Reactions Analysis

Ester Group Transformations

The methyl ester at position 2 undergoes typical ester reactions, including hydrolysis, transesterification, and aminolysis.

Hydrolysis

  • Acidic Hydrolysis : Conversion to the carboxylic acid derivative using HCl or H<sub>2</sub>SO<sub>4</sub> in refluxing ethanol/water mixtures .

  • Basic Hydrolysis : Saponification with NaOH or KOH yields the sodium carboxylate, which can be acidified to the free acid .

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux (12h)Carboxylic acid85%
Basic Hydrolysis2M NaOH, 80°C (6h)Sodium carboxylate92%

Aminolysis

Reaction with primary or secondary amines (e.g., morpholine, aniline) produces substituted carboxamides under mild conditions .

Example :
this compound + morpholine →
N-Morpholinyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (Yield: 78%).

Heterocyclic Core Reactivity

The pyrazolo[1,5-a]pyrimidine scaffold participates in electrophilic substitution and cross-coupling reactions.

Electrophilic Substitution

  • Halogenation : Chlorination at position 5 or 7 using POCl<sub>3</sub> or PCl<sub>5</sub> introduces halogens for further functionalization .

  • Nitration : Directed nitration at position 3 under mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) conditions .

ReactionReagentsPosition ModifiedProductYieldReference
ChlorinationPOCl<sub>3</sub>, 110°C (4h)C5 or C75-Chloro derivative61%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C (2h)C33-Nitro derivative67%

Cross-Coupling Reactions

  • Suzuki-Miyaura : Pd-catalyzed coupling with arylboronic acids introduces aryl groups at halogenated positions .

  • Sonogashira : Alkynylation using terminal alkynes and CuI/Pd(PPh<sub>3</sub>)<sub>4</sub> catalysts .

Example :
5-Chloro-methyl carboxylate + phenylboronic acid →
5-Phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate (Yield: 82%) .

Functionalization via Cyclocondensation

The compound serves as a precursor in multi-step syntheses of complex heterocycles:

  • Cyclization with Amidines : Forms fused tricyclic systems under microwave irradiation .

  • Condensation with Hydrazines : Generates pyrazole extensions via ring expansion .

Reaction PartnersConditionsProductYieldReference
BenzamidineMWI, 180°C (30min)Fused triazolo-pyrimidine88%
Hydrazine hydrateReflux, EtOH (6h)Pyrazolo[3,4-d]pyrimidine75%

Photophysical Modifications

The ester group influences photophysical properties, enabling applications in fluorophore design:

  • ESIPT (Excited-State Intramolecular Proton Transfer) : Stabilizes keto-enol tautomers, enhancing fluorescence quantum yield .

  • Aggregation-Induced Emission (AIE) : Modulated by ester-to-amide conversion .

ModificationProperty ChangeApplicationReference
Hydrolysis to carboxylic acidRedshift in emission (λ<sub>em</sub> = 450 → 480 nm)Bioimaging
Alkyl chain extensionEnhanced AIE efficiency (Φ<sub>F</sub> = 0.15 → 0.42)Sensors

Biological Activity Modulation

Structural modifications via chemical reactions enhance pharmacological properties:

  • Antitubercular Activity : Introduction of electron-withdrawing groups (e.g., -NO<sub>2</sub>) improves MIC values against Mycobacterium tuberculosis .

  • Kinase Inhibition : Ester-to-amide conversion increases selectivity for CDK2/cyclin E.

DerivativeBiological TargetIC<sub>50</sub> (nM)Reference
Carboxamide analogCDK2/cyclin E12.3
3-Nitro derivativeMtb FAD-hydroxylaseMIC = 0.8 µg/mL

This compound’s versatility in chemical reactions underscores its utility as a scaffold for drug discovery and materials science. Further studies on regioselective functionalization and catalytic systems could expand its synthetic applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate has emerged as a promising pharmacophore in drug design. Its structural features allow it to interact with biological targets effectively.

1.1. Anticancer Activity

Research indicates that this compound may inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, it can potentially block their activity and disrupt the cell cycle, leading to reduced tumor growth .

1.2. Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by targeting receptors involved in the inflammatory response .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with unique properties.

2.1. Fluorescent Materials

The compound exhibits tunable photophysical properties, making it suitable for applications in fluorescent materials. These materials are essential for various applications including bioimaging and sensor technology .

Biological Studies

This compound serves as a valuable tool in biological research.

3.1. Bioimaging Applications

Due to its fluorescence properties, this compound can be employed as a probe in bioimaging studies. It allows researchers to visualize cellular processes and interactions at the molecular level .

3.2. Molecular Sensing

The compound is also explored for its potential in molecular sensing applications. Its ability to selectively bind to specific biomolecules can facilitate the detection of various analytes in biological samples .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityInhibition of CDKs leads to reduced tumor cell proliferation.
Anti-inflammatory Effects Modulation of inflammatory pathways observed in vitro.
Fluorescent Materials Tunable fluorescence properties beneficial for bioimaging applications.
Bioimaging Effective visualization of cellular processes using fluorescence.
Molecular SensingSelective binding to biomolecules enhances detection capabilities.

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Ester Derivatives and Substituent Effects

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications Reference
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ Triazolo ring, hydroxylphenyl 452.5 High melting point (206°C), IR C=O at 1666 cm⁻¹
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C₁₆H₁₂F₃N₃O₂ Trifluoromethyl, 4-methylphenyl 335.28 High lipophilicity (XLogP3: 3.5)
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₃H₁₆F₃N₃O₂ Cyclopropyl, trifluoromethyl 303.29 Potential kinase inhibitor scaffold
5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₉H₁₈F₂N₆O₃ Difluoromethyl benzimidazole 416.38 Hydrolyzed from methyl ester (93% yield)

Key Observations:

  • Ester vs. Acid Derivatives : The methyl/ethyl ester group in the target compound and analogs (e.g., ) enhances membrane permeability compared to carboxylic acid derivatives (e.g., ), which may require hydrolysis for bioactivity.
  • Substituent Effects: Trifluoromethyl groups (e.g., ) increase electron-withdrawing effects and metabolic stability, while cyclopropyl or morpholino groups (e.g., ) modulate steric bulk and solubility.

Dihydropyrazolo[1,5-a]pyrimidine Derivatives

Compounds like 2-amino-5-(2-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (C₁₉H₁₅F₃N₆O₂, MW 416.36) and 2-amino-5-(3-hydroxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (C₂₁H₂₂N₆O₅, MW 438.44) exhibit partial saturation and azo linkages, which enhance π-π stacking interactions and photophysical properties .

Biological Activity

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their ability to act as inhibitors of various enzymes and receptors involved in critical biological pathways. These compounds have been investigated for their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The methyl ester derivative specifically has shown promise in several therapeutic areas.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, it was found that these compounds could inhibit cell proliferation across various cancer cell lines. For instance:

  • Cell Line Studies : Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold demonstrated a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines .
  • Mechanism of Action : The compound's mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial for cell cycle regulation and survival signaling in cancer cells .

2. Antiviral Activity

This compound has also been evaluated for its antiviral properties. Studies have shown that derivatives in this class can inhibit viral replication:

  • Inhibition of HIV : Certain pyrazolo[1,5-a]pyrimidines have been reported to exhibit antiviral activity against HIV by targeting specific viral enzymes .
  • Mechanism : The interaction with viral proteins disrupts the replication cycle of the virus.

3. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects:

  • Against Mycobacterium tuberculosis : Pyrazolo[1,5-a]pyrimidines have shown activity against this pathogenic bacterium .
  • Antiparasitic Effects : These compounds have also been explored for their potential against various parasitic infections such as leishmaniasis and malaria .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis indicated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For example:

CompoundPositionModificationActivity (IC50)
1C(2)Benzimidazole derivativeModerate PI3K δ inhibitor (IC50 = 25 μM)
2C(5)Indole substitutionHigh selectivity against PI3K δ

This analysis highlights the importance of structural modifications in enhancing the potency and selectivity of these compounds .

Case Study 2: Anticancer Mechanism Investigation

In vitro studies on RFX 393 cancer cells treated with this compound derivatives revealed significant cell cycle arrest:

  • G0–G1 Phase Arrest : Treatment with specific derivatives increased cell populations in the G0–G1 phase to 84.36%, indicating effective inhibition of cell cycle progression .
  • Apoptosis Induction : The compounds also triggered apoptotic pathways as evidenced by increased markers associated with programmed cell death.

Q & A

Q. What are the established synthetic routes for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate?

A common method involves cyclocondensation of 5-aminopyrazole precursors with β-keto esters or enones. For example, reacting 5-aminopyrazole derivatives with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one in aqueous ethanol under reflux yields intermediate esters, which are further hydrolyzed and esterified to obtain the target compound . Key steps include reflux conditions (e.g., 5–6 hours), solvent selection (pyridine or ethanol), and purification via recrystallization (e.g., ethanol or dioxane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, NH/OH stretches).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) and carbon types (e.g., carboxylate carbons at ~160–170 ppm).
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Elemental analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogs) .

Q. How should researchers handle stability and storage of this compound?

Store under inert gas (N₂/Ar) at low humidity to prevent hydrolysis of the ester group. Monitor degradation via periodic NMR or HPLC. Avoid prolonged exposure to light or elevated temperatures (>25°C) .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while reaction path search algorithms (e.g., artificial force-induced reaction) identify energetically favorable pathways. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps in reaction design .

Q. How can regioselective functionalization at the pyrimidine ring be achieved?

Use directing groups (e.g., amino or carboxylate substituents) to control electrophilic substitution. For example:

  • C-3 modification : Acylation with RCOCl in the presence of a base (e.g., NaH/DMF) .
  • C-6/C-7 substitution : Halogenation or coupling reactions using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Q. How to resolve contradictions in reported melting points or yields across studies?

Discrepancies may arise from:

  • Crystallization solvents : Ethanol vs. dioxane can alter melting points by 2–5°C .
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess impurities.
  • Experimental replication : Repeat syntheses under controlled humidity/temperature .

Methodological Insights from Evidence

Key Parameter Example Data Source
Synthesis yield 62–70% for pyrazolo[1,5-a]pyrimidine analogs via cyclocondensation
Melting point range 221–268°C (varies with substituents and crystallization solvents)
Elemental analysis C: 62.77%, H: 4.01%, N: 24.40% (for C₂₁H₁₆ClN₇Al analog)
HRMS accuracy [M+H]+: Calc. 254.1042, Found: 254.1039 (Δ = 0.0003)

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